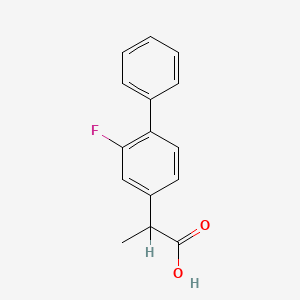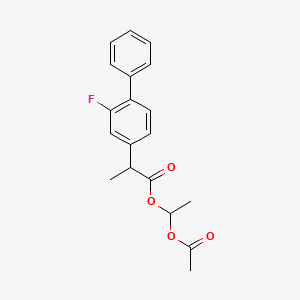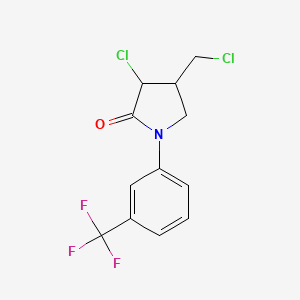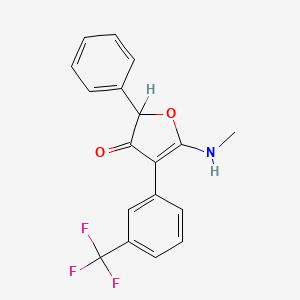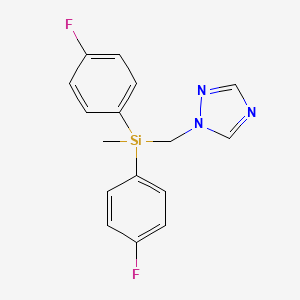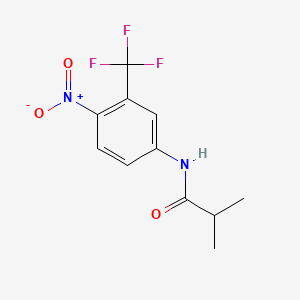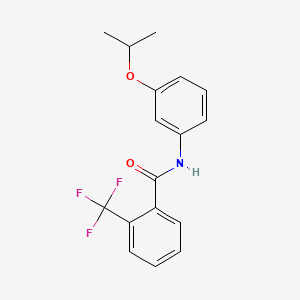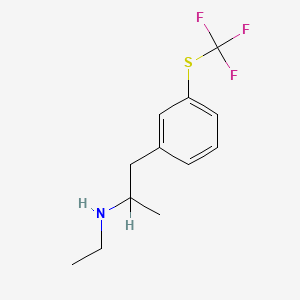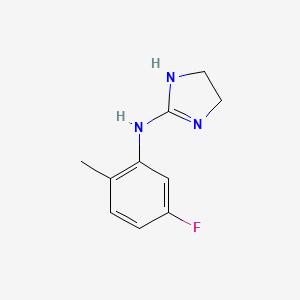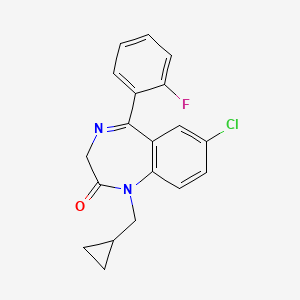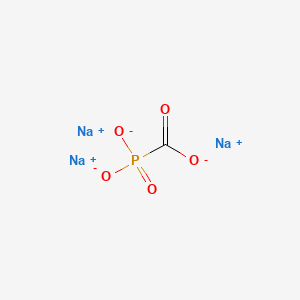
Foscarnet sodium
Vue d'ensemble
Description
Foscarnet sodium, also known as phosphonoformic acid trisodium salt, is a white, crystalline powder . It is an antiviral medication used to treat viral infections involving the Herpesviridae family . It is particularly used to treat CMV retinitis and mucocutaneous acyclovir-resistant HSV infections .
Synthesis Analysis
The synthesis of Foscarnet sodium involves a quality by design (QbD) approach, incorporating design of experiments (DoE) and multivariate data analysis . The resulting analytical procedure was based on ion chromatography (IC) with suppressed conductivity detection .
Molecular Structure Analysis
The molecular formula of Foscarnet sodium is CNa3O5P . It has a molecular weight of 191.95 . The structural formula of Foscarnet sodium is given in the FDA document .
Chemical Reactions Analysis
Foscarnet sodium exerts its antiviral activity by a selective inhibition at the pyrophosphate binding site on virus-specific DNA polymerases . It does not require activation (phosphorylation) by thymidine kinase or other kinases .
Physical And Chemical Properties Analysis
Foscarnet sodium is a white to almost white crystalline powder . Each milliliter of Foscarnet sodium injection contains 24 mg of foscarnet sodium hexahydrate in Water for Injection, USP .
Applications De Recherche Scientifique
Antiviral Efficacy in Ophthalmology
Foscarnet sodium, a potent antiviral, has demonstrated efficacy in ophthalmology, particularly for the treatment of viral retinitis. Studies have shown that intravitreal injections of foscarnet are non-toxic to the retina at doses ranging from 20 to 1000 micrograms per 0.1 milliliter, indicating its potential utility in treating acute retinal necrosis and cytomegalovirus retinitis in patients with AIDS (S. She et al., 2004). Further research developed foscarnet calcium microcrystals as a drug depot for intravitreal injection, maintaining therapeutically relevant drug concentration in the vitreous for over 3 months, suggesting an innovative approach to prolonging foscarnet's antiviral efficacy (Yuling Sun et al., 2017).
Metalloenzyme Inhibition
Foscarnet has been explored as an inhibitor of metalloenzymes, such as human carbonic anhydrase I, where it acts either as an activator or inhibitor. The drug's interaction with 11 carbonic anhydrase isozymes was kinetically investigated, and its X-ray structure with isoform I was resolved, highlighting foscarnet's role as a phosphonate zinc-binding group inhibitor. This underscores its potential beyond antiviral applications, demonstrating a modulatory effect on enzyme activity (C. Temperini et al., 2007).
Application in Cervical Intraepithelial Neoplasia
A significant application of foscarnet sodium has been in the treatment of cervical intraepithelial neoplasia (CIN) with human papillomavirus (HPV) infection. A study demonstrated that foscarnet sodium, when combined with cervical conization, significantly increased the HPV negative rate compared to treatment without foscarnet, indicating its effectiveness in enhancing negative conversion rates of HPV post-treatment (Liuhong Zhang et al., 2019).
Hepatitis B Treatment
The clinical efficacy of foscarnet sodium in treating chronic severe hepatitis B has been observed, where it was shown to inhibit HBV replication and improve liver function, suggesting a beneficial therapeutic effect and potential to decrease mortality in affected patients without significant adverse effects (L. Cong, 2007).
Enhancing Topical Antiviral Formulations
Foscarnet sodium's utility extends to enhancing the efficacy of topical antiviral formulations. For instance, adding sodium lauryl sulfate (SLS) to foscarnet gel formulations significantly improved the treatment of herpes simplex virus type 1 cutaneous lesions, suggesting an innovative approach to treating herpetic mucocutaneous lesions, particularly those caused by acyclovir-resistant strains (J. Piret et al., 2000).
Safety and Hazards
Orientations Futures
Foscarnet sodium is principally used for the treatment of ganciclovir-resistant cytomegalovirus (CMV) infections in patients with the acquired immunodeficiency syndrome (AIDS) or in transplant recipients . In selected cases, such as CMV encephalitis, Foscarnet sodium may be used in combination with ganciclovir .
Mécanisme D'action
Target of Action
Foscarnet sodium primarily targets virus-specific DNA polymerases . These enzymes play a crucial role in the replication of viral DNA, making them an effective target for antiviral drugs.
Mode of Action
Foscarnet sodium exerts its antiviral activity by selectively inhibiting the pyrophosphate binding site on virus-specific DNA polymerases .
Biochemical Pathways
Foscarnet sodium affects the DNA replication pathway of viruses. By inhibiting the virus-specific DNA polymerases, it prevents the cleavage of the pyrophosphate moiety from deoxynucleotide triphosphates, thereby halting DNA chain elongation .
Pharmacokinetics
Foscarnet sodium is poorly absorbed after oral administration, with a bioavailability ranging from 12 to 22% . It is typically administered via intravenous infusion . The protein binding of Foscarnet sodium is between 14-17% . The elimination half-life ranges from 3.3 to 6.8 hours .
Result of Action
The result of Foscarnet sodium’s action is the inhibition of replication of herpes viruses, including cytomegalovirus (CMV) and herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) . It is also active against HSV TK deficient mutants and CMV UL97 mutants . Thus, HSV strains resistant to acyclovir or CMV strains resistant to ganciclovir may be sensitive to Foscarnet sodium .
Propriétés
IUPAC Name |
trisodium;phosphonatoformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O5P.3Na/c2-1(3)7(4,5)6;;;/h(H,2,3)(H2,4,5,6);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHAXXVZCFXGOQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNa3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4428-95-9 (Parent) | |
| Record name | Foscarnet sodium [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063585091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023078 | |
| Record name | Foscarnet trisodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Foscarnet sodium | |
CAS RN |
63585-09-1 | |
| Record name | Foscarnet sodium [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063585091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Foscarnet trisodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphinecarboxylicacid, dihydroxy-, oxide, trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSCARNET SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C5OQ81LWT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Foscarnet Sodium exert its antiviral activity?
A1: Foscarnet Sodium inhibits viral DNA polymerase by mimicking the structure of pyrophosphate, a natural byproduct of nucleotide incorporation. It binds to the pyrophosphate binding site of the enzyme, effectively blocking the cleavage of pyrophosphate from deoxyribonucleoside triphosphate and halting DNA chain elongation. [, , , ]
Q2: Does Foscarnet Sodium target any specific viruses?
A2: Foscarnet Sodium exhibits broad-spectrum antiviral activity against various DNA viruses, including herpesviruses like cytomegalovirus (CMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV). It has also shown efficacy against hepatitis B virus (HBV). [, , , , , , ]
Q3: Can Foscarnet Sodium inhibit HIV?
A3: While Foscarnet Sodium demonstrates in vitro activity against HIV, its clinical use for HIV infection is limited. Combination therapy with other antiretroviral agents is often necessary for effective HIV management. []
Q4: What is the molecular formula and weight of Foscarnet Sodium?
A4: The molecular formula of Foscarnet Sodium is CNa3O5P, and its molecular weight is 201.99 g/mol. []
Q5: Is Foscarnet Sodium compatible with common infusion solutions?
A5: Studies have investigated the compatibility of Foscarnet Sodium with various infusion solutions. It exhibits stability for up to 8 hours when mixed with 5% glucose injection, 10% glucose injection, glucose saline, and NaCl injection. [, ]
Q6: How stable is Foscarnet Sodium in 0.9% sodium chloride injection?
A6: Foscarnet Sodium (12 mg/mL) remains stable in 0.9% sodium chloride injection for up to 30 days, even when exposed to light or stored at 25°C. []
Q7: Can Foscarnet Sodium be stored in plastic bags used by patients?
A7: Research indicates that Foscarnet Sodium remains stable in 5% dextrose and 0.9% sodium chloride injections for at least 35 days when stored in plastic bags typically used by patients at home. []
Q8: What are the main clinical applications of Foscarnet Sodium?
A8: Foscarnet Sodium is primarily used to treat CMV retinitis in immunocompromised individuals, particularly those with AIDS. It is also employed in managing other CMV infections and acyclovir-resistant HSV infections. [, , , ]
Q9: What is the efficacy of Foscarnet Sodium in treating herpes zoster?
A9: Clinical studies have shown promising results for Foscarnet Sodium in treating herpes zoster. One study reported a 96% total effective rate in patients treated with Foscarnet Sodium, significantly higher than those treated with Penciclovir (91.4%) or Acyclovir (74.3%). []
Q10: Is Foscarnet Sodium effective against lamivudine-resistant hepatitis B?
A10: A study investigated the combination of Foscarnet Sodium and Adefovir Dipivoxil in treating lamivudine-resistant chronic hepatitis B patients. The results indicated that the combination therapy was effective and safe, with a significantly higher virological response and liver function normalization compared to Adefovir Dipivoxil alone. []
Q11: Can Foscarnet Sodium be used in patients with severe chronic hepatitis B?
A11: A multicenter, double-blind, controlled study involving 208 patients demonstrated that Foscarnet Sodium injections effectively manage severe chronic hepatitis B. The study showed significant improvements in viral markers and a good safety profile. []
Q12: Has Foscarnet Sodium been studied in combination with other antiviral drugs?
A12: Several studies have explored the efficacy of Foscarnet Sodium in combination therapies. For instance, its combination with Ganciclovir showed promise in treating relapsed CMV retinitis in AIDS patients. [] Another study demonstrated the effectiveness of combining Foscarnet Sodium with lamivudine in treating chronic severe hepatitis B. []
Q13: What are the potential adverse effects associated with Foscarnet Sodium?
A13: Foscarnet Sodium can cause renal impairment, electrolyte disturbances (such as hypocalcemia, hypokalemia, and hypomagnesemia), and gastrointestinal side effects. Careful monitoring of renal function and electrolyte levels is crucial during therapy. [, , , ]
Q14: Are there any specific safety concerns for patients with renal impairment?
A14: Patients with pre-existing renal impairment are at increased risk of developing further kidney damage while on Foscarnet Sodium. Close monitoring of kidney function is essential, and dosage adjustments may be necessary. [, , ]
Q15: Are there any known drug interactions with Foscarnet Sodium?
A15: Foscarnet Sodium can interact with other medications that are nephrotoxic, potentially increasing the risk of kidney damage. These medications may include aminoglycosides, amphotericin B, and others. Concomitant use of such drugs requires careful monitoring and potential dosage adjustments. []
Q16: How is the content of Foscarnet Sodium determined in pharmaceutical preparations?
A16: Several analytical methods are employed to determine Foscarnet Sodium content in pharmaceutical formulations. These include non-aqueous titration, spectrophotometry, and high-performance liquid chromatography (HPLC). [, ]
Q17: What techniques are used to assess the stability of Foscarnet Sodium in various solutions?
A17: Stability-indicating assays, often coupled with HPLC, are commonly used to evaluate the stability of Foscarnet Sodium in different solutions over time. These methods help determine the degradation products and ensure the drug's potency and safety throughout its shelf life. []
Q18: What is the significance of measuring Diethyl Phosphite content in Foscarnet Sodium?
A18: Diethyl Phosphite is a potential impurity in Foscarnet Sodium USP. A validated Gas Chromatography-Mass Spectrometry (GC-MS) method is used to quantify Diethyl Phosphite levels, ensuring they remain below the specified limit (less than 0.12 ppm). []
Q19: What are some ongoing research areas for Foscarnet Sodium?
A19: Ongoing research focuses on improving Foscarnet Sodium's safety profile, exploring alternative administration routes (e.g., topical formulations for herpes zoster), and investigating its potential in combination therapies for various viral infections. [, , ]
Q20: What are the potential advantages of developing topical Foscarnet Sodium formulations?
A20: Topical formulations could potentially enhance patient comfort and compliance, particularly for localized infections like herpes zoster. Additionally, they may minimize systemic exposure and reduce the risk of systemic side effects associated with intravenous administration. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



